molecular formula C19H17ClN2O3S2 B3491683 (3-CHLORO-1-BENZOTHIOPHEN-2-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B3491683
M. Wt: 420.9 g/mol
InChI Key: SDNGDJBWCIHCJG-UHFFFAOYSA-N
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Description

(3-Chloro-1-benzothiophen-2-yl)[4-(phenylsulfonyl)piperazino]methanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a chlorinated benzene ring, and a piperazine moiety linked to a phenylsulfonyl group. Its molecular formula is C26H23ClN2O3S, and it has a molecular weight of 479.99 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-1-benzothiophen-2-yl)[4-(phenylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving chlorinated benzene derivatives and sulfur-containing reagents. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the phenylsulfonyl group via sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. Purification steps such as recrystallization and chromatography are also essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-1-benzothiophen-2-yl)[4-(phenylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

(3-Chloro-1-benzothiophen-2-yl)[4-(phenylsulfonyl)piperazino]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-1-benzothiophen-2-yl)[4-(phenylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Chloro-1-benzothiophen-2-yl)[4-(phenylsulfonyl)piperazino]methanone lies in its combination of a benzothiophene core with a phenylsulfonyl piperazine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(3-chloro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c20-17-15-8-4-5-9-16(15)26-18(17)19(23)21-10-12-22(13-11-21)27(24,25)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGDJBWCIHCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
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(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
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(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
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(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
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(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
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(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

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